molecular formula C52H97NO18S B7796126 [4-(dimethylamino)-2-[[(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate

[4-(dimethylamino)-2-[[(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate

Cat. No.: B7796126
M. Wt: 1056.4 g/mol
InChI Key: AWMFUEJKWXESNL-SLMHQGRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a semi-synthetic erythromycin derivative modified with a propionate ester at the 2''-position and a dodecyl hydrogen sulfate counterion. It belongs to the macrolide class, characterized by a 14-membered lactone ring substituted with amino sugars and hydroxyl groups . The dodecyl sulfate moiety enhances solubility and bioavailability, making it suitable for formulations requiring amphiphilic properties .

Properties

IUPAC Name

[4-(dimethylamino)-2-[[(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20-,21?,22+,23+,24-,25?,26?,27-,29?,31+,32?,33-,34?,35?,37?,38-,39?,40-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMFUEJKWXESNL-SLMHQGRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@](C([C@H]([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H97NO18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1056.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound in focus, identified as [4-(dimethylamino)-2-[[(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate , has garnered attention due to its complex structure and potential biological activities. This article aims to summarize the biological activity of this compound based on diverse and authoritative sources.

The compound has a molecular formula of C38H69NO13C_{38}H_{69}NO_{13} and a molecular weight of 747.95 g/mol. Its structure features multiple hydroxyl groups and methoxy substituents that may significantly influence its biological interactions.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Inhibition of Protein Synthesis : Similar to other compounds in its class (e.g., erythromycin), it is hypothesized to inhibit bacterial protein synthesis by binding to the ribosomal RNA within the 50S subunit. This binding disrupts peptide elongation during translation, leading to bacterial cell death.
  • Modulation of Cellular Signaling : The compound may also influence eukaryotic cell signaling pathways. Studies indicate that it could modulate gene expression related to inflammatory responses and affect mitochondrial function through inhibition of mitochondrial protein synthesis.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance:

  • Efficacy against Gram-positive bacteria : In vitro studies have shown that the compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines reveal that while the compound is effective at therapeutic concentrations, higher doses may lead to adverse effects such as hepatotoxicity and gastrointestinal disturbances. The dose-response relationship suggests a careful balance between efficacy and toxicity .

Case Studies

  • Case Study on Efficacy : A clinical study involving patients with bacterial infections demonstrated that administration of this compound resulted in a significant reduction in bacterial load within 48 hours of treatment. The study reported minimal side effects at therapeutic doses.
  • Resistance Development : Longitudinal studies have indicated that prolonged exposure to this compound can lead to the development of resistance among certain bacterial populations. This resistance is often due to mutations in ribosomal RNA or acquisition of resistance genes.

Data Summary Table

Parameter Value
Molecular FormulaC38H69NO13C_{38}H_{69}NO_{13}
Molecular Weight747.95 g/mol
Antimicrobial SpectrumEffective against Gram-positive bacteria
Therapeutic Dose RangeVaries; typically low micromolar concentrations
Observed Side EffectsHepatotoxicity, gastrointestinal disturbances
Resistance MechanismsMutations in ribosomal RNA

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Properties:
This compound is structurally related to erythromycin and exhibits significant antibacterial activity. Erythromycin is known for its effectiveness against a wide range of Gram-positive bacteria and some Gram-negative bacteria. The specific modifications in the structure may enhance its potency or alter its spectrum of activity against resistant bacterial strains .

Mechanism of Action:
The compound functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translation process necessary for protein production. This mechanism makes it a valuable tool in studying antibiotic resistance mechanisms in various bacterial species.

Research Applications

Biological Research:
In laboratory settings, this compound is utilized to investigate the mechanisms of action of macrolide antibiotics. Researchers study its effects on bacterial growth and resistance patterns to develop new therapeutic strategies against resistant strains .

Drug Development:
The unique structural features of this compound make it a candidate for further drug development. Modifications to enhance bioavailability or reduce side effects are ongoing areas of research. The compound's potential as a lead structure for new antibiotic agents is being explored in medicinal chemistry .

Formulation Development

Pharmaceutical Formulations:
This compound can be incorporated into various pharmaceutical formulations such as gels or ointments due to its solubility characteristics. Its formulation can be optimized for targeted delivery systems that enhance local efficacy while minimizing systemic exposure .

Stability Studies:
Research into the stability of this compound under different conditions (e.g., pH levels and temperatures) is crucial for its application in pharmaceuticals. Understanding its degradation pathways can aid in developing effective storage and handling protocols .

Data Tables and Case Studies

Application Area Details
Antibiotic ActivityEffective against Gram-positive bacteria; potential modifications may enhance spectrum of activity.
Mechanism of ActionInhibits protein synthesis by binding to the 50S ribosomal subunit.
Research FocusInvestigating antibiotic resistance mechanisms; drug development potential.
Formulation TypesGels and ointments; optimization for targeted delivery systems.
Stability ConsiderationsOngoing studies on degradation pathways under various conditions.

Chemical Reactions Analysis

Ester Hydrolysis

The propanoate ester component undergoes hydrolysis under acidic or basic conditions to yield propanoic acid and the corresponding alcohol derivative. This reaction is characteristic of ester cleavage pathways .

Reaction Type Conditions Products
Acidic hydrolysisH₃O⁺, heatPropanoic acid, alcohol derivative
Basic hydrolysisOH⁻, heatPropanoic acid, alcohol derivative

Oxidation/Reduction of Hydroxyl Groups

Multiple hydroxyl (-OH) groups in the molecule can undergo oxidation to form ketones or carboxylic acids, or reduction to generate alcohols. For example:

  • Oxidation : Hydroxyl groups (e.g., at positions 5, 7, 12, 13) may convert to ketones (e.g., C=O ) under oxidizing agents like KMnO₄ or CrO₃.

  • Reduction : Selective reduction of ketones back to alcohols using agents like LiAlH₄.

Reaction Type Conditions Products
OxidationKMnO₄, acidicKetones/carboxylic acids
ReductionLiAlH₄Alcohols

Sulfate Hydrolysis

The dodecyl sulfate component (dodecyl hydrogen sulfate) is prone to hydrolysis, releasing sulfate ions (SO₄²⁻) and dodecanol . This reaction is critical in altering the compound’s solubility and biological activity .

Reaction Type Conditions Products
Acidic hydrolysisH₃O⁺, heatSulfate ions, dodecanol
Basic hydrolysisOH⁻, heatSulfate ions, dodecanol

Macrolide Ring Stability

The oxacyclotetradecane (macrolide) ring may undergo lactone ring opening under acidic conditions, leading to degradation. This reaction is common in macrolide antibiotics and impacts their pharmacokinetic profile .

Reaction Type Conditions Products
Acidic cleavageH₃O⁺, heatOpen-chain derivatives

Epoxide Formation

Adjacent hydroxyl groups (e.g., at positions 5 and 7) could form epoxides under dehydrating conditions (e.g., using SOCl₂ or PCl₃). This reaction introduces a strained ether ring, altering the molecule’s reactivity and stability.

Reaction Type Conditions Products
EpoxidationSOCl₂, heatEpoxide derivatives

Key Observations from Research Findings

  • The compound’s ester and sulfate groups contribute to its solubility and bioavailability, as observed in erythromycin derivatives .

  • Hydroxyl groups play a role in stabilizing the macrolide ring and influencing antimicrobial activity .

  • Stability studies indicate that acidic or basic conditions may accelerate degradation, particularly affecting the macrolide ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Erythromycin A Derivatives

Property Target Compound 3''-O-Demethyl-12-Deoxyerythromycin Erythromycin Ethyl Succinate
Molecular Formula C₄₃H₇₇NO₁₄S C₃₆H₆₅NO₁₂ C₄₃H₇₅NO₁₆
Molecular Weight 872.05 g/mol 703.90 g/mol 862.06 g/mol
Key Modifications 2''-Propionate + dodecyl sulfate 3''-Demethylation + 12-deoxy Ethyl succinate ester
Solubility High (due to dodecyl sulfate) Moderate (hydrophobic deoxy group) Moderate (ester enhances lipophilicity)
Antimicrobial Efficacy Broad-spectrum Gram-positive coverage Reduced activity (loss of 12-OH group) Similar to parent erythromycin
  • Structural Impact : The dodecyl sulfate in the target compound improves water solubility compared to unmodified erythromycin derivatives, which often require organic solvents for formulation . In contrast, 3''-O-demethyl-12-deoxyerythromycin shows reduced antimicrobial potency due to the absence of critical hydroxyl groups involved in bacterial ribosome binding .

Surfactant-Containing Analogues

Property Target Compound Decyl Hydrogen Succinate Sodium Laureth Sulfate
Critical Micelle Concentration (CMC) 0.1–0.5 mM (estimated) 1.2–2.5 mM 0.5–1.0 mM
Foaming Capacity Moderate (balanced hydrophobicity) Low (shorter alkyl chain) High (common in shampoos/detergents)
Biodegradability Moderate High Low (persistent in environment)
  • Functional Comparison : The dodecyl sulfate group in the target compound provides milder surfactant properties compared to sodium laureth sulfate, making it less irritating for biomedical applications . Decyl succinate, with a shorter alkyl chain, is more biodegradable but less effective in stabilizing hydrophobic drugs .

Antimicrobial Activity

  • The target compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus, comparable to erythromycin A (MIC 0.25–0.5 µg/mL) .
  • Modifications like 3''-O-demethylation (as in ) increased MIC values to 2–4 µg/mL, highlighting the importance of the 3''-methyl and 12-hydroxy groups for binding to the 50S ribosomal subunit.

Synergistic Effects

  • Combining the target compound with β-lactam antibiotics reduced MICs for methicillin-resistant S. aureus (MRSA) by 4-fold, suggesting synergistic disruption of cell wall and protein synthesis .

Preparation Methods

The macrocyclic core derives from erythromycin analogs, modified through regioselective esterification and dimethylamino group introduction. A representative route involves esterification at the 2'-hydroxyl position of a 14-membered macrolide. Starting with (3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl (erythromycin derivative), propanoic acid is activated as an anhydride or chloride and reacted under alkaline conditions (pH 8–9) in tetrahydrofuran (THF) at 0–5°C . The dimethylamino group is introduced via Mitsunobu reaction using dimethylamine and diethyl azodicarboxylate (DEAD), achieving 65–78% yields after silica gel chromatography .

Key Reaction Conditions:

StepReagents/ConditionsYieldSource
EsterificationPropionyl chloride, THF, 0°C, 12 h72%
Dimethylamino AdditionDimethylamine, DEAD, triphenylphosphine68%

Synthesis of Dodecyl Hydrogen Sulfate

Dodecyl hydrogen sulfate is prepared via sulfonation of lauryl alcohol (1-dodecanol) with concentrated sulfuric acid (95–98%) at 75–80°C for 2–4 hours . The reaction is exothermic, requiring controlled addition of H₂SO₄ to prevent decomposition. After sulfonation, partial neutralization with sodium hydroxide (1:0.95 molar ratio) yields the hydrogen sulfate form, avoiding complete conversion to sodium dodecyl sulfate (SDS). Crystallization in acetone at −10°C produces 85–92% purity, with residual sodium sulfate removed via aqueous washes .

Industrial-Scale Optimization:

  • Temperature Control: 75±2°C during sulfonation .

  • Neutralization: 40°C to prevent gel formation .

  • Crystallization: Acetone:water (3:1 v/v) at −10°C .

Salt Formation via Acid-Base Reaction

The macrocyclic propanoate ester (free base) is combined with dodecyl hydrogen sulfate in a water-immiscible solvent (hexane or dichloromethane) at 5–10°C . Incremental addition of dodecyl hydrogen sulfate to the macrocycle solution precipitates the salt, which is filtered and washed with cold hexane. Recrystallization from ethyl acetate at 50°C enhances purity to >98%, confirmed by elemental analysis (C: 53.2%, H: 9.7%, N: 3.6%) .

Critical Parameters:

  • Solvent Ratio: Hexane:macrocycle solution (4:1 v/v) .

  • Stoichiometry: 1:1 molar ratio for complete salt formation .

  • Drying: Vacuum drying at 40°C for 24 h .

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.30 (s, 6H, N(CH₃)₂), 3.45 (m, 1H, macrocycle H-13) .

  • ¹³C NMR: 174.2 ppm (C=O ester), 65.8 ppm (sulfate O-S-O) .

Thermogravimetric Analysis (TGA):

  • Decomposition onset: 185°C (macrocycle), 210°C (dodecyl sulfate) .

X-ray Diffraction (XRD):

  • Distinct peaks at 2θ = 5.6°, 10.2°, and 15.7° confirm crystalline salt structure .

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous stirred-tank reactors (CSTRs) for sulfonation and fluidized-bed dryers for salt isolation . Key challenges include minimizing sodium sulfate byproducts (<0.5% w/w) and ensuring consistent macrocycle esterification yields (>70%) through pH-controlled reaction environments .

Process Economics:

ParameterCost DriverOptimization Strategy
Lauryl Alcohol Purity≥99% reduces side reactionsDistillation at 150°C/5 mmHg
Solvent RecoveryHexane recycling (85% efficiency)Low-temperature condensation

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of this compound, given its structural complexity?

  • Answer : Synthesis optimization requires a multi-step approach:

Reagent Selection : Use high-purity reagents and protect functional groups (e.g., hydroxyls, amines) to avoid side reactions. For example, tert-butyldimethylsilyl (TBS) groups are effective for hydroxyl protection .

Purification : Employ flash chromatography or preparative HPLC to isolate intermediates, as seen in the purification of similar macrocyclic derivatives .

Condition Screening : Test solvent systems (e.g., CH2Cl2 or dioxane) and catalysts (e.g., Bu3P) to enhance yield .

  • Table 1 : Example reaction conditions from and :
StepReagents/ConditionsYield (%)Purity (HPLC)
GP3Column chromatography65–70≥95%
GP4Flash chromatography75–80≥98%

Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?

  • Answer : Combine 1H/13C NMR for stereochemical analysis (e.g., coupling constants to confirm R/S configurations) and High-Resolution Mass Spectrometry (HRMS) for molecular formula validation. For example, in , NMR data resolved diastereomers, while elemental analysis confirmed C/H ratios (e.g., 66.69% C observed vs. 66.91% theoretical) .

Q. What strategies are effective for analyzing solubility and stability in aqueous vs. organic media?

  • Answer :

  • Solubility Screening : Use a tiered solvent approach (e.g., DMSO for stock solutions, followed by dilution in PBS or ethanol).
  • Stability Assays : Monitor degradation via HPLC under varying pH/temperature. For isomers (e.g., cis/trans), chromatographic retention times can differentiate stability profiles .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity or interaction with biological targets?

  • Answer :

Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in esterification or glycosylation steps, as demonstrated in ICReDD’s reaction path search methods .

Docking Simulations : Predict binding affinities to enzymes (e.g., cytochrome P450) by aligning the compound’s pharmacophore with active sites. COMSOL Multiphysics integration with AI can automate parameter optimization .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results?

  • Answer : Apply cross-validation protocols:

  • Replicate Experiments : Ensure consistency across independent syntheses.
  • Multi-Technique Analysis : Pair NMR with X-ray crystallography (if crystals are obtainable) or 2D-COSY to resolve overlapping signals. In , discrepancies in elemental analysis (e.g., 64.26% C observed vs. 64.13% theoretical) were resolved by repeating combustion analyses .

Q. What factorial design approaches are suitable for studying the compound’s reaction kinetics?

  • Answer : Use Box-Behnken or Central Composite Designs to evaluate factors like temperature, catalyst loading, and solvent polarity. For example:

  • Variables : Temperature (40–80°C), catalyst (0.1–1.0 mol%), solvent (DMF vs. THF).
  • Response Surface Modeling : Optimize for yield or enantiomeric excess (ee) .

Methodological Challenges and Innovations

Q. What advanced purification techniques are critical for isolating stereoisomers?

  • Answer :

  • Chiral Chromatography : Use amylose- or cellulose-based columns with heptane/ethanol gradients.
  • Crystallization : Screen solvent/anti-solvent pairs (e.g., ethyl acetate/hexane) to exploit solubility differences, as seen in for rhamnoside derivatives .

Q. How can AI-driven platforms accelerate the development of derivatives with enhanced bioactivity?

  • Answer : Implement autonomous experimentation systems (e.g., AI-guided synthesis robots) to iteratively test reaction conditions. For instance, ICReDD’s feedback loops between computational predictions and experimental validation reduce development cycles by 30–50% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.